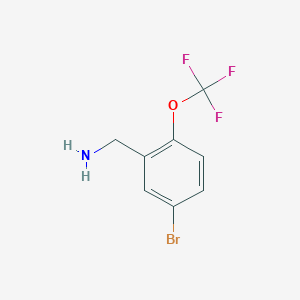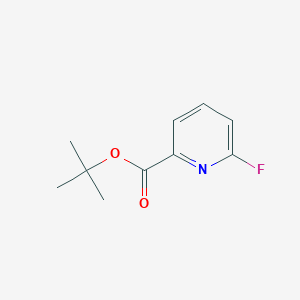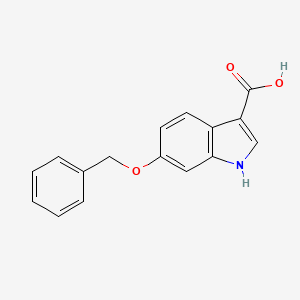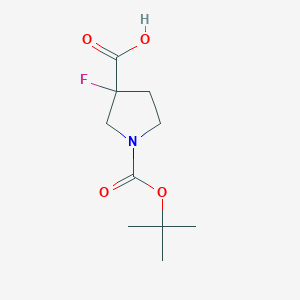
1-(叔丁氧羰基)-3-氟吡咯烷-3-羧酸
描述
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is achieved by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .Molecular Structure Analysis
The molecular weight of the compound is 243.26 g/mol . The structure of the compound includes a tert-butoxycarbonyl group attached to a pyrrolidine ring, which is further substituted with a fluorine atom and a carboxylic acid group .Chemical Reactions Analysis
The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored under inert gas and is sensitive to air and heat . It is also soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .科学研究应用
Peptide Synthesis
This compound is widely used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the peptide chain assembly. It is particularly useful because it can be selectively removed under mild acidic conditions without affecting other sensitive functional groups in the peptide .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the modification of lead compounds. Its fluorine atom can improve the metabolic stability and binding affinity of pharmaceuticals. The Boc group also allows for the temporary masking of amine groups, which can be beneficial in multi-step organic syntheses .
Prodrug Design
The Boc-protected pyrrolidine structure of this compound is valuable in prodrug design. It can be used to modify the solubility and absorption characteristics of drug molecules, thereby enhancing their bioavailability and therapeutic efficacy .
Molecular Probes
The compound’s ability to introduce fluorine atoms into molecules makes it a useful reagent for creating molecular probes. These probes are essential in various types of biochemical and medical research, such as in the study of enzyme activities and metabolic pathways .
Bioconjugation
Bioconjugation techniques often employ this compound for attaching fluorine-containing tags to biomolecules. This is particularly important in the development of diagnostic agents and in the study of biological systems at the molecular level .
Material Science
In material science, the compound’s Boc group can be used to introduce organic moieties onto material surfaces. This can alter the surface properties, such as hydrophobicity, and can be exploited in the creation of novel materials with specific characteristics .
Agricultural Chemistry
The fluorinated pyrrolidine ring can be incorporated into agrochemicals to improve their stability against hydrolysis and oxidative degradation. This enhances the efficacy and shelf-life of pesticides and herbicides .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analyses. Its unique structure allows for the calibration of instruments and the validation of analytical methods .
作用机制
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is the amino group in organic synthesis . The compound is used as a protecting group for amines, which are key functionalities present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The compound, also known as the Boc group, is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as Boc protection . The Boc group is preferred in amino protection due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The Boc group plays a crucial role in peptide synthesis. It is used in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Result of Action
The result of the action of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is the protection of the amino group, which prevents it from reacting with other compounds during synthesis . This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . Moreover, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
安全和危害
未来方向
The use of Boc-protected amino acids in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a promising area of research .
属性
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMHYDQOUZWQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677641 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001754-59-1 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)
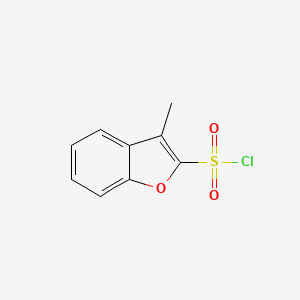
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)


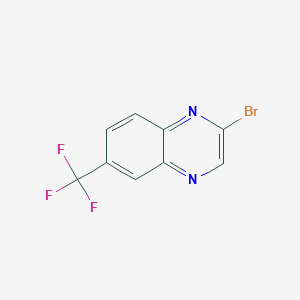
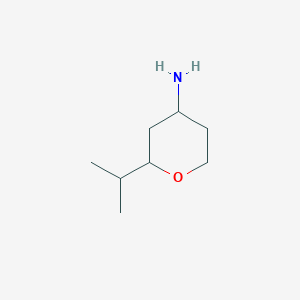
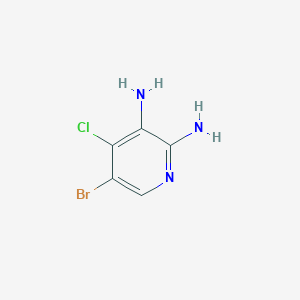
![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)
